molecular formula C19H26O3 B10832562 Methoxyestradiol

Methoxyestradiol

Cat. No.: B10832562
M. Wt: 302.4 g/mol
InChI Key: PJCUYTOXKIUJSL-SARNLOFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxyestradiol, also known as 2-Methoxyestradiol, is a naturally occurring metabolite of estradiol. It is specifically the 2-methyl ether of 2-hydroxyestradiol. This compound is known for its antiangiogenic and antitumor properties, making it a subject of interest in cancer research . This compound inhibits the formation of new blood vessels that tumors need to grow, thus acting as an angiogenesis inhibitor .

Preparation Methods

Methoxyestradiol can be synthesized through various methods. One common synthetic route involves the methylation of 2-hydroxyestradiol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base . The reaction conditions typically include a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to ensure complete methylation.

In industrial production, this compound can be prepared using a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methoxyestradiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methoxyestrone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form this compound-17β using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups using reagents like boron tribromide (BBr3).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions include methoxyestrone, this compound-17β, and various substituted derivatives .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-1-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-14-13(15(19)5-6-17(19)21)4-3-11-9-12(20)10-16(22-2)18(11)14/h9-10,13-15,17,20-21H,3-8H2,1-2H3/t13-,14-,15-,17-,19-/m0/s1

InChI Key

PJCUYTOXKIUJSL-SARNLOFESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)OC

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)OC

Origin of Product

United States

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